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Compound of Interest

Compound Name: 2-Benzoyloxazole

Cat. No.: B069182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel organic compounds is a cornerstone of chemical research

and drug development. This guide provides a comprehensive comparison of the spectroscopic

data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the

structural confirmation of 2-Benzoyloxazole. Due to the limited availability of published

spectral data for 2-Benzoyloxazole, this guide will utilize data from its close structural analog,

2-phenylbenzoxazole, to provide a representative analysis. This comparative approach offers

valuable insights into the expected spectral features of 2-substituted oxazole derivatives.

Data Presentation: A Comparative Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and Mass

Spectrometry for 2-phenylbenzoxazole, serving as a reference for the expected values for 2-
Benzoyloxazole.

Table 1: ¹H NMR Spectroscopic Data of 2-Phenylbenzoxazole
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.25 - 8.22 m - 2H, Phenyl-H (ortho)

7.82 - 7.78 m - 1H, Benzoxazole-H

7.61 - 7.50 m -

4H, Phenyl-H (meta,

para) & Benzoxazole-

H

7.40 - 7.36 m - 2H, Benzoxazole-H

Note: Data is representative and may vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 2-Phenylbenzoxazole

Chemical Shift (δ) ppm Assignment

163.1 C2 (Oxazole)

150.8 C7a (Benzoxazole bridgehead)

142.1 C3a (Benzoxazole bridgehead)

131.4 Phenyl-C (para)

128.9 Phenyl-C (meta)

127.6 Phenyl-C (ipso)

127.5 Phenyl-C (ortho)

125.1 C5 or C6 (Benzoxazole)

124.5 C5 or C6 (Benzoxazole)

120.1 C4 or C7 (Benzoxazole)

110.7 C4 or C7 (Benzoxazole)

Note: Assignments are based on typical chemical shifts for benzoxazole derivatives and may

require 2D NMR for definitive confirmation.
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Table 3: Mass Spectrometry Data for 2-Phenylbenzoxazole

m/z Relative Intensity (%) Proposed Fragment

195 100 [M]⁺

167 ~40 [M - CO]⁺

139 ~25 [M - CO - HCN]⁺

105 ~60 [C₆H₅CO]⁺

77 ~70 [C₆H₅]⁺

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis.

Protocol 1: NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed spectral analysis.

Sample Preparation:

Weigh approximately 5-10 mg of the purified 2-Benzoyloxazole sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Chloroform-d (CDCl₃) is a common choice for many organic compounds.[1]

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.
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Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or the residual

solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[1]

¹³C NMR Data Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more scans may be necessary due to the low natural abundance

of ¹³C.

Reference: TMS (δ 0.00 ppm) or the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[1]

Protocol 2: Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,

Electron Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent

(e.g., methanol, acetonitrile).

For ESI, further dilute the stock solution to a final concentration of about 10 µg/mL.[2]

Data Acquisition (EI-MS):

Ionization Energy: Standard 70 eV.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

500).

Sample Introduction: Direct infusion or via Gas Chromatography (GC) for volatile

compounds.
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Mandatory Visualization
The following diagrams illustrate the workflow for structural elucidation and a proposed

fragmentation pathway for 2-Benzoyloxazole.
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Caption: Workflow for the structural elucidation of 2-Benzoyloxazole.
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Caption: Proposed mass spectrometry fragmentation of 2-Benzoyloxazole.

Comparison with Alternatives
While NMR and MS are the primary tools for structural elucidation, other techniques can

provide complementary information:

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. For 2-
Benzoyloxazole, characteristic peaks would include C=O stretching (around 1660-1680

cm⁻¹), C=N stretching (around 1600-1650 cm⁻¹), and C-O-C stretching (around 1200-1300

cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic

conjugation in the molecule. Benzoxazole derivatives typically show strong absorption bands

in the UV region.

X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure

if a suitable single crystal can be obtained.

In conclusion, a combined approach utilizing ¹H and ¹³C NMR for mapping the carbon-hydrogen

framework, and mass spectrometry for determining the molecular weight and fragmentation

pattern, provides a robust and reliable method for the structural elucidation of 2-
Benzoyloxazole. The data from analogous compounds, such as 2-phenylbenzoxazole, serves
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as an excellent benchmark for interpreting the spectra of novel derivatives within this chemical

class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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